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Compound of Interest

Compound Name: R-6890

Cat. No.: B15620711

CAS Number: 3222-88-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-6890, also known as Spirochlorphine, is a potent synthetic opioid analgesic belonging to the
spiropiperidine class of compounds. First reported in 1977, this molecule has garnered interest
within the scientific community for its unique pharmacological profile, exhibiting activity at both
classical opioid receptors and the nociceptin/orphanin FQ (NOP) receptor.[1] This dual activity
suggests a complex mechanism of action that could potentially be leveraged for the
development of novel analgesics with differentiated side-effect profiles. This technical guide
provides a comprehensive overview of the available scientific data on R-6890, including its
chemical properties, pharmacological activities, and associated signaling pathways, presented
in a format tailored for researchers and drug development professionals.

Chemical and Physical Properties

R-6890 is chemically identified as 8-[1-(4-chlorophenyl)ethyl]-1-phenyl-1,3,8-
triazaspiro[4.5]decan-4-one.[2] Its fundamental properties are summarized in the table below.
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Property Value Reference
CAS Number 3222-88-6 [2]
Molecular Formula C21H24CINsO [2]
Molecular Weight 369.9 g/mol [2]

8-[1-(4-chlorophenyl)ethyl]-1-
IUPAC Name phenyl-1,3,8- [3]

triazaspiro[4.5]decan-4-one

Synonyms Spirochlorphine [1]

Solubility Soluble in Acetone and DMSO  [2]

Pharmacological Profile

R-6890 is characterized as a potent opioid analgesic. Its primary mechanism of action involves
interaction with the opioid receptor system. Additionally, it has been described as an agonist at
the nociceptin receptor (NOP), a non-opioid member of the opioid peptide receptor family.[1]

Receptor Binding Affinity

The binding affinity of R-6890 to various opioid receptors has been determined through in vitro
radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized below,
indicating a high affinity for the mu-opioid receptor.

Receptor Subtype Ki (nM) Reference
Mu-Opioid (p) 4 [1]
Delta-Opioid () 75 [1]
Total Opioid Population 10 [1]

While R-6890 is described as a nociceptin receptor (NOP) agonist, specific quantitative data for
its binding affinity (Ki) or functional potency (EC50) at the NOP receptor is not readily available
in the reviewed literature.
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Signaling Pathways

As an agonist at Gi/o-coupled receptors, R-6890 is expected to initiate intracellular signaling
cascades that lead to its analgesic and other pharmacological effects. The primary signaling
pathways for both opioid and nociceptin receptors involve the inhibition of adenylyl cyclase and
modulation of mitogen-activated protein kinase (MAPK) pathways, including the extracellular
signal-regulated kinase (ERK) and p38 pathways.

Opioid Receptor Signaling to ERK

The activation of mu-opioid receptors by an agonist like R-6890 initiates a cascade of
intracellular events leading to the modulation of the ERK pathway. This process is crucial for
mediating some of the long-term effects of opioids.

Adenylyl
Cyclase

aaaaaaaaaaaaa

Click to download full resolution via product page
Opioid Receptor (Gi/o) to ERK Signaling Pathway.

Nociceptin Receptor Signhaling to p38 MAPK

Activation of the NOP receptor by an agonist also engages Gi/o proteins, leading to the
modulation of various downstream effectors, including the p38 MAPK pathway, which is
involved in cellular stress responses and inflammation.[4]
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NOP Receptor (Gi/o) to p38 MAPK Signaling Pathway.

Experimental Protocols
In Vitro Receptor Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of R-6890 to opioid
receptors using a competitive radioligand binding assay.
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Membrane Preparation
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Workflow for In Vitro Receptor Binding Assay.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b15620711?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Materials:

Cell membranes expressing the target opioid receptor (e.g., from CHO or HEK cells).

Radiolabeled ligand (e.qg., [F(H]DAMGO for p-opioid receptor).

Unlabeled R-6890 at various concentrations.

Assay buffer (e.g., Tris-HCI).

Glass fiber filters.

Liguid scintillation counter.

Methodology:

Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled
ligand and a range of concentrations of R-6890.

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate
bound from unbound radioligand.

Washing: The filters are washed with cold assay buffer to remove non-specifically bound
radioligand.

Quantification: The amount of radioactivity retained on the filters is measured using a liquid
scintillation counter.

Data Analysis: The concentration of R-6890 that inhibits 50% of the specific binding of the
radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then
calculated using the Cheng-Prusoff equation.

In Vivo Analgesia Assessment: Hot Plate Test (General
Protocol)
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The hot plate test is a common method to assess the analgesic efficacy of compounds in
rodents.

Apparatus:

e Hot plate apparatus with adjustable temperature control.

e Enclosure to keep the animal on the heated surface.

Methodology:

e Acclimation: Animals (e.g., rats or mice) are acclimated to the testing room.

o Baseline Latency: Each animal is placed on the hot plate (maintained at a constant
temperature, e.g., 55°C), and the latency to a nociceptive response (e.g., paw licking,
jumping) is recorded. A cut-off time is set to prevent tissue damage.

e Drug Administration: R-6890 or vehicle control is administered to the animals (e.g., via
intraperitoneal or subcutaneous injection).

o Post-treatment Latency: At various time points after drug administration, the latency to the
nociceptive response is measured again on the hot plate.

o Data Analysis: The increase in latency time after drug administration compared to the
baseline latency is calculated to determine the analgesic effect.

Synthesis

A precursor for the synthesis of R-6890 is 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.[1] The
synthesis of R-6890 involves the N-alkylation of this precursor. While a detailed, step-by-step
protocol for the synthesis of R-6890 is not publicly available in the reviewed literature, a
general synthetic approach can be inferred.
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General Synthetic Strategy for R-6890.

Pharmacokinetics and Toxicology

Specific pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) and
toxicological data for R-6890 are not extensively reported in the public domain. As a
spiropiperidine derivative and an opioid, its pharmacokinetic profile is likely influenced by its
lipophilicity, which affects its ability to cross the blood-brain barrier.[5] The metabolism of
opioids typically occurs in the liver, and excretion is primarily through the kidneys.[6]

The toxicological profile of R-6890 is also not well-documented. As with other potent opioids,
potential toxicities would include respiratory depression, sedation, and the development of
tolerance and dependence with chronic use.[7]

Conclusion

R-6890 (Spirochlorphine) is a potent opioid analgesic with a complex pharmacology that
includes high affinity for the mu-opioid receptor and activity as a nociceptin receptor agonist.
This dual mechanism of action presents an interesting avenue for further research in the
development of novel pain therapeutics. The information provided in this technical guide
summarizes the current understanding of R-6890, highlighting the need for further studies to
fully elucidate its pharmacokinetic and toxicological properties, as well as its precise functional
activity at the NOP receptor. The detailed experimental protocols and signaling pathway
diagrams are intended to serve as a valuable resource for scientists and researchers in the
field of opioid pharmacology and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

